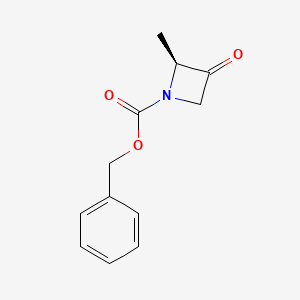

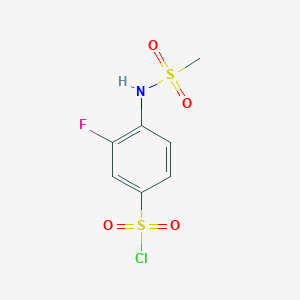

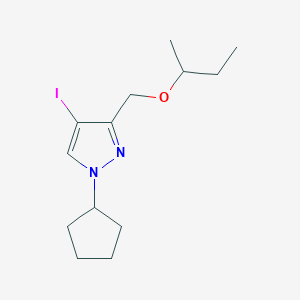

苯甲基(2S)-2-甲基-3-氧代氮杂环丁烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azetidine derivatives can be complex due to the strain in the four-membered ring. Paper describes a method for preparing methyl 1-benzoylaziridine-2-carboxylates, which are structurally related to benzyl azetidine carboxylates. The method involves the formation of a lithium dianion from α-alkyl β-amino acids and subsequent reaction with iodine. This could potentially be adapted for the synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by a four-membered ring that imparts a degree of strain and reactivity to the molecule. The stereochemistry, as indicated by the (2S) configuration in benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, is crucial for its biological activity and interaction with enzymes or receptors. The papers do not directly discuss the molecular structure of this specific compound, but the methodologies described could be used to infer potential reactivity and structural features.

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions, including ring expansion, ring opening, and cyclization, depending on the substituents and reaction conditions. Paper discusses the synthesis of 1,4-benzodiazepine derivatives from methyl 1-arylaziridine-2-carboxylates, which involves ring-opening reactions. This suggests that benzyl azetidine carboxylates could also be amenable to similar transformations, potentially leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives like benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate would be influenced by the presence of the azetidine ring, the benzyl group, and the carboxylate moiety. These groups can affect the compound's solubility, boiling point, melting point, and stability. The papers provided do not offer specific data on these properties for the compound , but the synthesis methods and reactions described provide a foundation for predicting such properties.

科学研究应用

酶抑制

苯甲基(2S)-2-甲基-3-氧代氮杂环丁烷-1-羧酸酯衍生物已被合成并评估为酶抑制剂。例如,N-烷基和N-酰基取代的4-氧代氮杂环丁烷-2-羧酸酯已显示出抑制胰蛋白酶(如猪胰腺弹性蛋白酶(PPE)和木瓜蛋白酶)的有效性。这些化合物是通过苯甲基(S)-4-氧代氮杂环丁烷-2-羧酸酯的烷基化或酰基化获得的,并已被证明可逆地抑制 PPE,其 KI 值在微摩尔范围内,并不可逆地灭活木瓜蛋白酶 (Achilles、Schneider、Schirmeister 和 Otto,2000)。

伪肽折叠体

该化合物还已被用于构建伪肽折叠体。对苯甲基(4S,5R)-5-甲基-2-氧代-1,3-恶唑烷丁烷-4-羧酸酯的均一寡聚物的研究表明,它们具有形成由分子内氢键稳定的类似于聚(L-脯氨酸)n II 的螺旋构象的潜力,表明其可用作各种应用的稳健模板 (Tomasini 等人,2003)。

苯并二氮杂卓衍生物的合成

另一种应用包括通过涉及甲基 1-芳基氮杂环丙烷-2-羧酸酯的一锅反应合成新型 1,4-苯并二氮杂卓衍生物。该策略基于 N-苄基化和高度区域选择性开环反应,随后进行分子内亲核取代,由于易于获得起始材料和可用于进一步化学操作的功能化 1,4-苯并二氮杂卓骨架,因此在合成和药物化学中很有价值 (Wang 等人,2008)。

碱诱导的重排

已经研究了 N-α-支链苄基氮杂环丁烷-2-羧酸酯衍生的铵盐的碱诱导的 Sommelet-Hauser 重排,以获得 α-芳基氮杂环丁烷-2-羧酸酯。这种方法为 α-芳基氨基酸衍生物提供了独特的合成途径,展示了苯甲基(2S)-2-甲基-3-氧代氮杂环丁烷-1-羧酸酯衍生物在创建具有高对映体过量的复杂分子中的效用 (Tayama、Watanabe 和 Sotome,2017)。

安全和危害

未来方向

属性

IUPAC Name |

benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHQEYLUECOUMU-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B2521142.png)

![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2521152.png)

![4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid](/img/structure/B2521154.png)

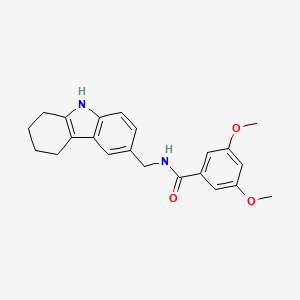

![(3-{[(2-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2521156.png)

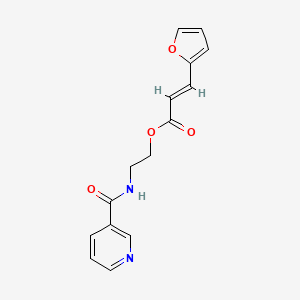

![N-(furan-2-ylmethyl)-2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetamide](/img/structure/B2521157.png)